molecular formula C21H21ClN2O2 B2564241 4-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-6-methyl-2H-chromen-2-one CAS No. 862244-18-6

4-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-6-methyl-2H-chromen-2-one

Cat. No.: B2564241
CAS No.: 862244-18-6
M. Wt: 368.86
InChI Key: VTJGWCODEMIOGE-UHFFFAOYSA-N
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Description

4-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-6-methyl-2H-chromen-2-one is a complex organic compound that combines a piperazine ring with a chromenone structure. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-6-methyl-2H-chromen-2-one typically involves a multi-step process. One common method includes the following steps:

    Formation of the Piperazine Derivative: The piperazine ring is synthesized by reacting 3-chlorophenylamine with an appropriate piperazine precursor under controlled conditions.

    Mannich Reaction: The piperazine derivative is then subjected to a Mannich reaction with formaldehyde and a chromenone precursor to form the desired compound.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and efficiency, often using automated systems and continuous flow reactors to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

4-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-6-methyl-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like thionyl chloride or bromine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dechlorinated or hydrogenated products.

Scientific Research Applications

Antidepressant Effects

Research indicates that this compound exhibits significant antidepressant-like effects. In animal models, specifically the forced swimming test, it demonstrated the ability to reduce despair-like behavior, suggesting potential utility as an antidepressant. The mechanism is believed to involve sigma receptor agonism, which plays a role in mood regulation and neuroprotection.

Antimicrobial Properties

The compound has been evaluated for its antimicrobial activity against various pathogens. In vitro studies have shown that it possesses bactericidal and fungicidal properties, making it a candidate for further development as an antimicrobial agent. The Minimum Inhibitory Concentration (MIC) values indicate effective inhibition of microbial growth, with specific studies reporting inhibition zones ranging from 16 to 26 mm against standard reference strains .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. Variations in substituents on the piperazine ring or the chromenone core can significantly influence biological activity.

Modification Effect on Activity
Substitution on piperazineAlters binding affinity to receptors
Variations in chromenone structureModifies antimicrobial potency
Introduction of functional groupsEnhances solubility and bioavailability

Case Studies

Several studies have documented the efficacy of this compound in various biological assays:

  • Antidepressant Activity Study: A study conducted on mice showed that administration of the compound reduced recovery time from induced coma and sleeping time significantly compared to control groups.
  • Antimicrobial Efficacy Assessment: In a comprehensive study involving multiple bacterial strains, the compound was tested against both Gram-positive and Gram-negative bacteria, demonstrating broad-spectrum antimicrobial activity with lower MIC values compared to traditional antibiotics .

Comparison with Similar Compounds

Similar Compounds

    2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: This compound shares a similar piperazine structure but differs in its triazole and methoxyphenyl groups.

    1,4-BIS(4-(2,3-DICHLOROPHENYL)PIPERAZIN-1-YL): Another compound with a piperazine core, but with different substituents.

Uniqueness

4-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-6-methyl-2H-chromen-2-one is unique due to its combination of a piperazine ring and a chromenone structure, which imparts distinct biological activities and chemical properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Biological Activity

The compound 4-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-6-methyl-2H-chromen-2-one is a derivative of the chromenone family, which has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and therapeutic applications based on diverse research findings.

Chemical Structure and Synthesis

The structure of the compound can be represented as follows:

C19H22ClN3O2\text{C}_{19}\text{H}_{22}\text{ClN}_{3}\text{O}_{2}

The synthesis typically involves the reaction of 3-chlorophenylpiperazine with a suitable precursor to form the chromenone moiety. The details of the synthetic pathway often include various organic reactions such as nucleophilic substitutions and cyclizations, which are crucial for achieving the desired molecular structure.

Biological Activity Overview

The biological activities of This compound have been explored in several studies, highlighting its potential as an antimicrobial, anticancer, and neuroprotective agent.

Antimicrobial Activity

Studies have demonstrated that derivatives of chromenones exhibit significant antimicrobial properties. For instance, compounds structurally related to This compound have shown effectiveness against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of specific metabolic pathways.

Anticancer Properties

Research indicates that this compound may possess anticancer activity. In vitro studies have shown that it can induce apoptosis in cancer cell lines, such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The proposed mechanism involves the modulation of apoptotic pathways and cell cycle arrest, potentially through interaction with key regulatory proteins.

Neuroprotective Effects

The neuroprotective potential of this compound has also been investigated. It may exert protective effects against neurodegenerative diseases by inhibiting acetylcholinesterase (AChE) activity and modulating oxidative stress pathways. This suggests its utility in conditions like Alzheimer's disease.

Case Studies and Research Findings

A summary of relevant case studies is provided in the table below:

Study ReferenceBiological ActivityFindings
AntimicrobialSignificant inhibition against Staphylococcus aureus and E. coli.
AnticancerInduced apoptosis in MCF-7 cells with IC50 values indicating potent activity.
NeuroprotectionInhibition of AChE with potential implications for Alzheimer's treatment.

The mechanisms underlying the biological activities of This compound include:

  • Enzyme Inhibition : The compound acts as an inhibitor for enzymes like AChE, which is crucial for neurotransmitter regulation.
  • Cell Cycle Modulation : It influences cell cycle progression in cancer cells, leading to increased apoptosis.
  • Membrane Disruption : Its lipophilic nature allows it to integrate into microbial membranes, causing structural damage.

Properties

IUPAC Name

4-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-6-methylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN2O2/c1-15-5-6-20-19(11-15)16(12-21(25)26-20)14-23-7-9-24(10-8-23)18-4-2-3-17(22)13-18/h2-6,11-13H,7-10,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTJGWCODEMIOGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC(=O)C=C2CN3CCN(CC3)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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